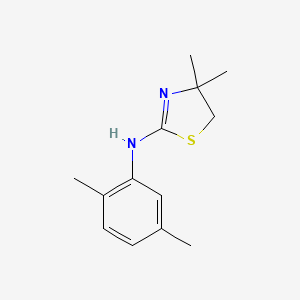

![molecular formula C23H30N4O5S B2502327 Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 886907-55-7](/img/structure/B2502327.png)

Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, appears to be a derivative of a class of compounds synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various other chemical entities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and reactions described could be relevant to understanding its chemical nature.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . Additionally, the reaction of this acetate with 2-(ethoxymethylene)-malononitrile under the same conditions leads to the formation of ethyl iminothiazolopyridine-4-carboxylate . These methods suggest that the compound of interest could potentially be synthesized through similar interactions, possibly involving a substituted phenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using elemental analysis and spectroscopic data . This implies that the compound of interest would also have a well-defined structure, likely characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring system, which is a common feature in the mentioned derivatives. The dimethoxyphenyl and piperidine-4-carboxylate groups would contribute to the complexity of the molecule, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The papers describe the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from an amino-imino derivative . This indicates that the compound of interest may also undergo reactions with electrophilic reagents, leading to the formation of new derivatives. The presence of functional groups such as the ethyl ester and the hydroxythiazolo moiety suggests potential sites for further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, melting points, and stability of these compounds would be influenced by their molecular structure, particularly the substituents on the phenyl ring and the nature of the heterocyclic systems present. The spectroscopic data used to confirm the structures of related compounds would also be applicable in determining the properties of the compound .

Scientific Research Applications

Disease-Modifying Antirheumatic Drugs (DMARDs) The metabolites of a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, were synthesized to study their structures and pharmacological properties. Among the metabolites, a derivative showed an anti-inflammatory effect in an adjuvant arthritic rat model, indicating potential DMARD activity, although with slightly lower potency than the parent compound (Baba et al., 1998).

Antimicrobial Activities Research into novel 1,2,4-Triazole derivatives, including compounds structurally related to Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, has demonstrated antimicrobial activities. Some of these compounds were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antiproliferative Activity Novel thiophene and thienopyrimidine derivatives, including structures similar to the chemical , were prepared and tested for antiproliferative activity. These compounds showed significant activity on breast cancer than on colon cancer cell lines, highlighting their potential in cancer research (Ghorab et al., 2013).

Serotonin Receptor Antagonist A series of compounds including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the compound of interest, were prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. These compounds have demonstrated significant 5-HT2 antagonist activity, suggesting their utility in neurological disorders (Watanabe et al., 1992).

Synthesis and Characterization Studies on the synthesis of related coumarin derivatives and the preparation of carboxylic acid derivatives have been conducted, providing insights into the chemical manipulation and potential applications of such compounds (Saikachi & Ichikawa, 1966).

properties

IUPAC Name |

ethyl 1-[(3,4-dimethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O5S/c1-5-18-24-23-27(25-18)21(28)20(33-23)19(15-7-8-16(30-3)17(13-15)31-4)26-11-9-14(10-12-26)22(29)32-6-2/h7-8,13-14,19,28H,5-6,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGDUUJSVRFXPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2502255.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)